molecular formula C8H10INO3 B1402739 3-Iodo-2,5,6-trimethoxypyridine CAS No. 1364917-19-0

3-Iodo-2,5,6-trimethoxypyridine

Cat. No.: B1402739
CAS No.: 1364917-19-0
M. Wt: 295.07 g/mol
InChI Key: CSQOXTJFAZCQAV-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethoxypyridine (CAS: 1364917-19-0) is a halogenated pyridine derivative with the molecular formula C₈H₁₀INO₃ and a molecular weight of 295.08 g/mol . It features an iodine atom at the 3-position and methoxy (-OCH₃) groups at the 2-, 5-, and 6-positions of the pyridine ring. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine serves as a leaving group . The compound is commercially available in varying quantities (1 g to 25 g) for laboratory use, with purity ≥95% .

Key physicochemical properties inferred from analogous compounds include a high melting point (likely >250°C, based on structurally related iodinated pyridines) and moderate solubility in polar aprotic solvents like DMSO or DMF . Its IR and NMR spectra would exhibit characteristic peaks for C-I stretching (~500 cm⁻¹), aromatic C-H bending, and methoxy C-O vibrations .

Properties

IUPAC Name

3-iodo-2,5,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQOXTJFAZCQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,5,6-trimethoxypyridine typically involves the iodination of 2,5,6-trimethoxypyridine. One common method includes the reaction of 2,5,6-trimethoxypyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,5,6-trimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include 3-azido-2,5,6-trimethoxypyridine, 3-thiocyanato-2,5,6-trimethoxypyridine, and 3-amino-2,5,6-trimethoxypyridine.

    Oxidation Reactions: Products include 3-iodo-2,5,6-trimethoxybenzaldehyde and 3-iodo-2,5,6-trimethoxybenzoic acid.

    Reduction Reactions: Products include 3-iodo-2,5,6-trimethoxypiperidine.

Scientific Research Applications

3-Iodo-2,5,6-trimethoxypyridine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Iodo-2,5,6-trimethoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy groups play a crucial role in binding to these targets, influencing their activity and function. The compound can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

4-Iodo-2,3,6-trimethoxypyridine

  • Molecular Formula: C₈H₁₀INO₃ (same as target compound)
  • CAS : 1364917-18-9
  • Key Differences: The iodine atom is at the 4-position instead of 3.

3-Iodo-2,5,6-trimethoxypyridin-4-ol

  • Molecular Formula: C₈H₁₀INO₄
  • Molecular Weight : 311.07 g/mol
  • Key Differences : A hydroxyl (-OH) group replaces one hydrogen at the 4-position. This increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous solvents but reducing stability under acidic conditions .

3-Iodo-2,6-dimethoxypyridine

  • Molecular Formula: C₇H₈INO₂
  • Molecular Weight : 265.05 g/mol
  • Key Differences : Lacks the 5-methoxy group, reducing steric bulk and electronic donating effects. Synthesized with high yields (up to 98%), suggesting superior synthetic accessibility compared to the trimethoxy analog .

Functionalized Derivatives

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde

  • Molecular Formula: C₉H₁₀INO₄
  • Molecular Weight : 323.08 g/mol
  • Key Differences : An aldehyde (-CHO) group at the 4-position introduces electrophilic reactivity, enabling nucleophilic additions or condensations. The electron-withdrawing aldehyde may also deactivate the pyridine ring toward further substitution .

3-Iodo-2,5,6-trimethoxyisonicotinonitrile

  • Molecular Formula : C₉H₉IN₂O₃
  • Molecular Weight : 320.08 g/mol
  • Key Differences : A nitrile (-CN) group at the 4-position enhances thermal stability and resistance to oxidation. Nitriles are versatile intermediates for synthesizing amines, amides, and heterocycles .

Boronate Ester Analog

3-Iodo-2,5,6-trimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Molecular Formula: C₁₄H₂₁BINO₅
  • Molecular Weight : 421.04 g/mol
  • Key Differences : The boron-containing side chain enables Suzuki-Miyaura cross-coupling, bypassing the need for external catalysts. This derivative is critical for constructing biaryl systems in medicinal chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
3-Iodo-2,5,6-trimethoxypyridine C₈H₁₀INO₃ 295.08 1364917-19-0 Iodine at 3-position; three methoxy groups; high cross-coupling utility
4-Iodo-2,3,6-trimethoxypyridine C₈H₁₀INO₃ 295.08 1364917-18-9 Iodine at 4-position; steric hindrance near nitrogen
3-Iodo-2,5,6-trimethoxypyridin-4-ol C₈H₁₀INO₄ 311.07 N/A Hydroxyl group enhances solubility; potential instability in acidic media
3-Iodo-2,6-dimethoxypyridine C₇H₈INO₂ 265.05 214360-56-2 Fewer methoxy groups; high synthetic yield (98%)
3-Iodo-2,5,6-trimethoxyisonicotinaldehyde C₉H₁₀INO₄ 323.08 N/A Aldehyde enables nucleophilic reactions; electron-withdrawing effect
Boronate ester derivative C₁₄H₂₁BINO₅ 421.04 2096997-18-9 Suzuki-Miyaura coupling-ready; used in biaryl synthesis

Biological Activity

3-Iodo-2,5,6-trimethoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound features an iodine atom at the 3-position and methoxy groups at the 2, 5, and 6 positions, which contribute to its unique chemical properties and biological interactions. Research has indicated that such pyridine derivatives may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H12IC_{10}H_{12}I with a molecular weight of approximately 253.11 g/mol. The presence of iodine enhances the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets.

Property Value
Molecular FormulaC10H12IC_{10}H_{12}I
Molecular Weight253.11 g/mol
Iodine Position3
Methoxy Groups2, 5, and 6

Antimicrobial Activity

Research has shown that pyridine derivatives can possess significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound inhibit the growth of various bacterial strains. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored through in vitro studies against several cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in breast (MCF-7), colon (Caco-2), and prostate (PC-3) cancer cells. The specific mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects of various pyridine derivatives, including this compound, the following IC50 values were recorded:

Cell Line IC50 (μM)
MCF-745
Caco-260
PC-350

These results indicate moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Halogen Bonding : The iodine atom can participate in halogen bonding interactions with biological macromolecules.
  • Lipophilicity : The methoxy groups enhance lipophilicity, facilitating interaction with hydrophobic regions of proteins.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is insightful:

Compound Name Key Features Unique Properties
2-Iodo-3-methoxy-6-methylpyridineIodine at position 2; methoxy at position 3Different biological activity profiles
4-Methoxy-3-iodo-pyridineIodine at position 3; methoxy at position 4Potentially different reactivity due to position
2-Methyl-3-iodo-pyridineMethyl group at position 2; iodine at position 3Varying lipophilicity affecting bioavailability

This comparison highlights how the specific substitution pattern in this compound may confer distinct biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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